Chemical structure and molecular properties of N-(2-Aminoethyl)-L-aspartic acid
Chemical structure and molecular properties of N-(2-Aminoethyl)-L-aspartic acid
An In-depth Technical Guide to N-(2-Aminoethyl)-L-aspartic acid: Chemical Structure, Molecular Properties, and Applications
Introduction
N-(2-Aminoethyl)-L-aspartic acid is a non-proteinogenic amino acid derivative of the naturally occurring L-aspartic acid. This modification, the addition of an aminoethyl group to the alpha-amino position, imparts unique physicochemical properties and functionalities, making it a molecule of significant interest to researchers, scientists, and drug development professionals. Its structure combines the features of a chelating agent, a reactive building block for chemical synthesis, and a monomer for novel polymers, opening up a wide array of potential applications in pharmaceuticals, materials science, and biotechnology.
This technical guide provides a comprehensive overview of the chemical structure, molecular properties, synthesis, and potential applications of N-(2-Aminoethyl)-L-aspartic acid, with a focus on its relevance in drug development and advanced material science.
Chemical Structure and Molecular Properties
N-(2-Aminoethyl)-L-aspartic acid, with the CAS Number 89198-07-2, possesses a well-defined chemical structure that is the foundation of its diverse functionalities.[1]
Molecular Structure:
The molecule consists of an L-aspartic acid core where one of the hydrogen atoms of the alpha-amino group is substituted with a 2-aminoethyl group. This results in a secondary amine at the alpha-position and a primary amine at the terminus of the ethyl substituent. The presence of two carboxylic acid groups and two amino groups makes it a polyfunctional and zwitterionic molecule under physiological conditions.
Molecular Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | (2S)-2-(2-aminoethylamino)butanedioic acid | [1] |
| CAS Number | 89198-07-2 | [1] |
| Molecular Formula | C6H12N2O4 | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Canonical SMILES | C(CNC(CC(=O)O)C(=O)O)N | [1] |
| InChI Key | PDDUTYPDHMQVSU-BYPYZUCNSA-N | [1] |
| Hydrogen Bond Donors | 4 | |
| Hydrogen Bond Acceptors | 6 |
Table 1: Key molecular identifiers and computed properties of N-(2-Aminoethyl)-L-aspartic acid.
Synthesis of N-(2-Aminoethyl)-L-aspartic acid
The synthesis of N-substituted L-aspartic acid derivatives can be achieved through both chemical and enzymatic routes. These methods offer pathways to produce N-(2-Aminoethyl)-L-aspartic acid with high purity and stereochemical integrity.
Chemical Synthesis
A common approach for the synthesis of N-alkylated amino acids is the Michael addition of a primary amine to a derivative of maleic or fumaric acid.[2] For N-(2-Aminoethyl)-L-aspartic acid, this would involve the reaction of ethylenediamine with a suitable precursor.
Hypothetical Synthetic Pathway:
A potential chemical synthesis route for N-(2-Aminoethyl)-L-aspartic acid.
A detailed experimental protocol would involve the following steps:
-
Reaction Setup: A solution of a fumaric acid diester (e.g., diethyl fumarate) in a suitable solvent (e.g., ethanol) is prepared.
-
Michael Addition: An excess of ethylenediamine is added dropwise to the fumarate solution at a controlled temperature. The reaction is stirred for a specified period to allow for the conjugate addition to proceed.
-
Hydrolysis: The resulting diester intermediate is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), to convert the ester groups to carboxylic acids.
-
Purification: The final product is purified from the reaction mixture, which may involve techniques such as ion-exchange chromatography or crystallization.
Enzymatic Synthesis
Enzymatic synthesis offers a more stereospecific and environmentally friendly alternative to chemical methods. Enzymes like aspartate ammonia lyase (AspB) and ethylenediamine-N,N'-disuccinic acid (EDDS) lyase have been shown to catalyze the addition of various amines to fumarate.[3][4]
Enzymatic Synthesis Workflow:
Workflow for the enzymatic synthesis of N-(2-Aminoethyl)-L-aspartic acid.
Experimental Protocol for Enzymatic Synthesis:
-
Enzyme Preparation: The selected enzyme (e.g., recombinant AspB or EDDS lyase) is expressed and purified.
-
Reaction Mixture: A buffered aqueous solution is prepared containing fumaric acid and ethylenediamine at optimized concentrations and pH.[4]
-
Enzymatic Conversion: The purified enzyme is added to the reaction mixture, which is then incubated at a controlled temperature with gentle agitation.
-
Monitoring: The progress of the reaction can be monitored by techniques such as HPLC to measure the formation of the product.
-
Product Isolation: Once the reaction reaches completion, the enzyme is removed (e.g., by denaturation and centrifugation), and the product is isolated and purified from the remaining substrates and buffer components.
Characterization and Analytical Methods
The structural integrity and purity of synthesized N-(2-Aminoethyl)-L-aspartic acid must be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the aspartic acid backbone and the ethylenediamine moiety. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms, further confirming the structure.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
-
Electrospray Ionization (ESI-MS): This technique would be suitable for determining the accurate mass of the molecule.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can help to confirm the structure by identifying characteristic losses, such as the loss of water, carbon dioxide, or parts of the aminoethyl group.
Chromatography
Chromatographic methods are essential for assessing the purity and for the chiral separation of the compound.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or ion-exchange HPLC can be used to determine the purity of the synthesized compound.[6] Derivatization with a chiral reagent can allow for the separation of enantiomers.[7]
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid monitoring of the reaction progress and for preliminary purity assessment.[6]
Applications in Drug Development and Beyond
The unique structural features of N-(2-Aminoethyl)-L-aspartic acid make it a promising candidate for various applications, particularly in the pharmaceutical industry.
Drug Delivery Systems
The polyfunctional nature of N-(2-Aminoethyl)-L-aspartic acid makes it an attractive monomer for the synthesis of biodegradable and biocompatible polymers. These polymers can be designed to have pendant functional groups that can be used for drug conjugation, forming polymer-drug conjugates for targeted delivery.[8][9][10] The presence of amino groups also allows for the formation of polyplexes with nucleic acids for gene delivery applications.
Chelating Agent
The multiple carboxylic acid and amino groups in N-(2-Aminoethyl)-L-aspartic acid give it the potential to act as a chelating agent for various metal ions.[11] This property could be exploited in the development of agents for the treatment of heavy metal poisoning or as components in diagnostic imaging agents.
Peptide and Peptidomimetic Synthesis
As a non-canonical amino acid, N-(2-Aminoethyl)-L-aspartic acid can be incorporated into peptides to introduce novel structural features and functionalities.[12] This can lead to the development of peptidomimetics with enhanced stability, altered receptor binding properties, or novel biological activities.
Building Block in Organic Synthesis
The multiple reactive sites in N-(2-Aminoethyl)-L-aspartic acid make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[2]
Conclusion
N-(2-Aminoethyl)-L-aspartic acid is a fascinating molecule with a rich chemistry and a wide range of potential applications. Its unique structure, combining the features of an amino acid and a diamine, makes it a valuable tool for researchers in drug development, polymer chemistry, and materials science. Further exploration of its synthesis, properties, and biological activities will undoubtedly unlock new and exciting opportunities for this versatile compound.
References
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ResearchGate. (2018). Enzymatic synthesis of N,N‐disubstituted aspartic acids 5b‐j and N‐arylated aspartic acids 3b‐f. [Image]. Retrieved from [Link]
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- Tsesarskaia, M., et al. (2007). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. D-Amino Acids: A New Frontier in Amino Acid and Protein Research: Practical Methods and Protocols, 41-47.
- Olsen, R. K. (1995). Synthesis of N-Alkyl Amino Acids. In Synthesis of Peptides and Peptidomimetics (pp. 35-41). Georg Thieme Verlag.
- Link, A. (2018). Non-Canonical Building Blocks Extend the Peptide Alphabet.
- Sharma, R., & Bhushan, R. (2012). Chiral Separation of Aspartic Acid by Thin-Layer Chromatography. Journal of Chemical and Pharmaceutical Research, 4(8), 3986-3988.
- Ajinomoto Co., Inc. (1991).
- Cai, Y. H., Zhao, J. L., Guo, X. Y., Zhang, X. J., Zhang, R. R., Ma, S. R., ... & Xu, Y. (2022). Synthesis of polyaspartic acid-capped 2-aminoethylamino acid as a green water treatment agent and study of its inhibition performance and mechanism for calcium scales. RSC advances, 12(40), 26038–26049.
- Nippon Shokubai Co., Ltd. (1996). Process for production of L-aspartic acid. US5541090A.
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Biological Magnetic Resonance Bank. (n.d.). N-acetyl-L-aspartic Acid. Retrieved February 22, 2026, from [Link]
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HealthyHey. (2024). Synthesis and Applications of Poly L-Aspartic Acid in Biotechnology and Medicine. Retrieved February 22, 2026, from [Link]
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IISER Pune. (n.d.). Development of L-Aspartic acid Based Polyesters and Their Nano-assemblies in Drug Delivery. Retrieved February 22, 2026, from [Link]
- Sajadi, S. A. A. (2010). Metal ion–binding properties of the L-aspartic acid and tartaric acid, a coparative investigation. How can be increased the dosage of mineral absorption in the body. Advances in Bioscience and Biotechnology, 1(4), 354-360.
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Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved February 22, 2026, from [Link]
- Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.
- Kamiya, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033.
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